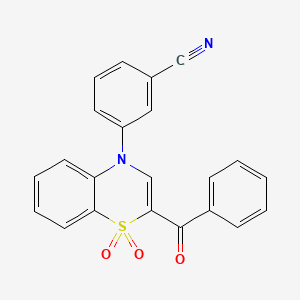

3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile” is a compound that contains a 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring is known to exhibit various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this compound is influenced by the functional groups attached to the ring .

Synthesis Analysis

The synthesis of 4H-3,1-benzothiazin-4-ones, which is a similar compound, has been reported to start from anthranilic acid derivatives . The ring closure of methyl 2-ureidobenzoates can be controlled by the reaction conditions . Concentrated H2SO4 promotes the formation of benzoxazinones, whereas isomeric quinazolinediones are obtained under basic aqueous conditions .Molecular Structure Analysis

The molecular structure of this compound involves a 1,2,4-benzothiadiazine-1,1-dioxide ring . There are four kinds of parent thiadiazine structures, having molecular formula C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom .Mécanisme D'action

Target of Action

Similar compounds have been studied and found to interact with various biological targets, which suggests that this compound may also interact with similar targets .

Mode of Action

It is known that similar compounds can form bonds with other motifs, such as oxazolidinone . This suggests that the compound may interact with its targets through bond formation, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been found to undergo oxidative ring contraction, suggesting that this compound may also affect pathways related to oxidation .

Pharmacokinetics

The molecular formula and mass of the compound suggest that it may have certain pharmacokinetic properties .

Result of Action

Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

Similar compounds have been found to undergo reactions under certain conditions, suggesting that environmental factors may influence the action of this compound .

Avantages Et Limitations Des Expériences En Laboratoire

3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrilee has several advantages for lab experiments, including its ability to irreversibly inhibit PADs and its potential therapeutic applications in various diseases. However, the compound has limitations, including its relatively low solubility in water and the potential for off-target effects.

Orientations Futures

For research on 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrilee include investigating its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for maximum efficacy and to investigate potential off-target effects. Finally, the development of more potent and selective PAD inhibitors could lead to the development of more effective therapies for a range of diseases.

Méthodes De Synthèse

3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrilee can be synthesized through a multi-step process involving the reaction of 2-aminobenzonitrile with benzoyl chloride and thionyl chloride to produce 2-benzoylbenzonitrile. This intermediate product is then reacted with 2-mercaptobenzothiazole and ammonium carbonate to yield 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile. The final product can be purified through recrystallization and column chromatography.

Applications De Recherche Scientifique

3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrilee has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The inhibition of PADs by 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrilee has been shown to modulate immune responses and reduce inflammation in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrilee has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. The compound also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

IUPAC Name |

3-(2-benzoyl-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O3S/c23-14-16-7-6-10-18(13-16)24-15-21(22(25)17-8-2-1-3-9-17)28(26,27)20-12-5-4-11-19(20)24/h1-13,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOLENJXWJMRBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2950178.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylthio)benzamide](/img/structure/B2950183.png)

![1-[4-(tert-butyl)benzyl]-4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2950189.png)

![5-[(E)-2-(2-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2950192.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2950195.png)

![2-(4-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2950200.png)